3,3,3-Trifluoro-1-phenylpropan-1-amine

Amine Basicity Fluorine Chemistry Medicinal Chemistry

3,3,3-Trifluoro-1-phenylpropan-1-amine (CAS 942996-06-7, MFCD09814330, C₉H₁₀F₃N, MW 189.18) is a primary benzylic amine characterized by a trifluoromethyl group at the β-position relative to the amine nitrogen. The compound is commercially available as a racemic mixture (≥98% purity, liquid at 20°C) , as well as in enantiopure (R)- and (S)-forms , positioning it as a versatile chiral fluorinated synthon for synthesis of pharmaceutical intermediates and for fundamental studies on fluorinated amine basicity and lipophilicity.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 942996-06-7
Cat. No. B1356757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-1-phenylpropan-1-amine
CAS942996-06-7
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(F)(F)F)N
InChIInChI=1S/C9H10F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2
InChIKeyKBXXAXKUJGFVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoro-1-phenylpropan-1-amine (CAS 942996-06-7): A Chiral β-Trifluoromethyl Amine Building Block for Procurement in Medicinal Chemistry and Asymmetric Synthesis


3,3,3-Trifluoro-1-phenylpropan-1-amine (CAS 942996-06-7, MFCD09814330, C₉H₁₀F₃N, MW 189.18) is a primary benzylic amine characterized by a trifluoromethyl group at the β-position relative to the amine nitrogen . The compound is commercially available as a racemic mixture (≥98% purity, liquid at 20°C) , as well as in enantiopure (R)- and (S)-forms , positioning it as a versatile chiral fluorinated synthon for synthesis of pharmaceutical intermediates and for fundamental studies on fluorinated amine basicity and lipophilicity.

Why In-Class Compounds Cannot Replace 3,3,3-Trifluoro-1-phenylpropan-1-amine Without Consequences


The β-trifluoromethyl substitution in 3,3,3-trifluoro-1-phenylpropan-1-amine fundamentally alters the electronic environment of the amine, producing distinct basicity and lipophilicity profiles that cannot be replicated by non-fluorinated phenylpropanamines or by α-trifluoromethyl regioisomers. Direct substitution with 1-phenylpropan-1-amine (lacking the CF₃ group) results in a >1.8 unit pKa shift and a reversed LogD sign at physiological pH, leading to different ionization states and membrane permeability [1]. Conversely, replacing the β-CF₃ amine with an α-CF₃ analog such as 2,2,2-trifluoro-1-phenylethylamine collapses amine basicity by 4–5 orders of magnitude, effectively eliminating the protonated species required for salt formation and target engagement [2]. These quantitative differences make generic interchange inappropriate in any application where protonation state or partitioning behavior matters.

Quantitative Differential Evidence for 3,3,3-Trifluoro-1-phenylpropan-1-amine vs. Closest Analogs


Basicity Regiochemistry: β-CF₃ Amines Retain 4–5 Orders of Magnitude Higher Basicity than α-CF₃ Isomers

The basicity of β-trifluoromethyl amines is 4–5 orders of magnitude higher than that of α-trifluoromethyl isomers, as established by potentiometric titration in H₂O, CH₃NO₂, and CH₃CN [1]. For a representative β-CF₃ amine, 3,3,3-trifluoropropylamine, the experimental basic pKa is 8.7 [2]. In contrast, a representative α-CF₃ analog, (R)-2,2,2-trifluoro-1-phenylethylamine, has a predicted pKa of 6.15 ± 0.10 . The target compound, bearing the CF₃ group two carbons removed from the amine, belongs to the β-CF₃ class and thus retains a protonatable amine at physiological pH, unlike α-CF₃ regioisomers which are >99% neutral at pH 7.4.

Amine Basicity Fluorine Chemistry Medicinal Chemistry

Lipophilic Distribution Coefficient (LogD) at Physiological pH: A Sign-Determining Shift vs. Non-Fluorinated Analog

Computed LogD at pH 7.4 for the target compound is +0.10, while that of the non-fluorinated analog 1-phenylpropan-1-amine is −0.25 [1]. This 0.35 log unit increase corresponds to an approximately 2.2-fold higher octanol/water distribution, reflecting a shift from a net hydrophilic state (LogD < 0) to a net lipophilic state (LogD > 0) at physiological pH. The shift is driven by the electron-withdrawing CF₃ group lowering amine basicity, thereby reducing the fraction of ionized (protonated) species at pH 7.4. The LogP values differ more modestly (2.17 vs. 2.04), underscoring that LogD captures the functionally relevant partitioning difference.

Lipophilicity Drug Permeability Physicochemical Profiling

Enantiopure Availability: Single Enantiomers with ≥98% Chemical Purity Enable Stereocontrolled Synthesis

Both enantiomers of 3,3,3-trifluoro-1-phenylpropan-1-amine are commercially available with specified minimum chemical purity of 98% (for the (R)-enantiomer, CAS 681509-87-5) or 95+% (for the (S)-enantiomer, CAS 1213582-26-3) . While the non-fluorinated 1-phenylpropan-1-amine is also chiral, its enantiopure forms do not carry the CF₃-driven electronic modulation and cannot serve as direct surrogates for generating fluorinated chiral intermediates. The availability of both antipodes in high chemical purity allows asymmetric synthesis of diastereomerically pure β-CF₃-amine-containing scaffolds without the need for chiral resolution at a later stage.

Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

Highest-Impact Application Scenarios for 3,3,3-Trifluoro-1-phenylpropan-1-amine Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization for CNS Targets Requiring Fine-Tuned Amine Basicity

The β-CF₃ amine scaffold retains a protonatable amine (pKa ≈8.0–8.7) at physiological pH, unlike α-CF₃ regioisomers (pKa ≈6.2) that are >99% neutral [Section 3, Evidence 1]. Simultaneously, the target compound exhibits a positive LogD₇.₄ (+0.10), predicting passive membrane permeability superior to non-fluorinated analogs (LogD₇.₄ = −0.25) [Section 3, Evidence 2]. This combination is ideal for CNS programs where a balance between target engagement (requiring a basic amine) and blood-brain barrier penetration (requiring lipophilicity) is critical. Researchers procuring this compound can enter SAR studies with a building block that simultaneously addresses both parameters.

Asymmetric Synthesis of Fluorinated Chiral Pharmaceutical Intermediates

Commercially available single enantiomers (≥98% purity) [Section 3, Evidence 3] allow process chemists to install a chiral β-CF₃-amine motif in a stereocontrolled manner from the outset. This is particularly valuable in the synthesis of fluorinated analogs of bioactive amines (e.g., cathepsin inhibitors, GPCR modulators), where the CF₃ group enhances metabolic stability while the chiral center defines pharmacophore conformation. The compound's liquid physical form at ambient temperature facilitates handling in automated synthesis platforms.

Physicochemical Profiling and Computational Model Building for Fluorinated Amine Series

The quantitative LogD shift (+0.35 units vs. non-fluorinated analog) and the class-level basicity data (4–5 orders of magnitude difference between β- and α-CF₃ amines) [Section 3, Evidence 1 and 2] make this compound an excellent reference standard for building or validating in silico models of fluorinated amine ADME properties. Procurement of this well-characterized compound enables cross-laboratory reproducibility in pKa and logD measurement studies, supporting the development of predictive models for fluorine substitution effects.

Development of Fluorinated Covalent Inhibitors and PROTACs

The primary amine handle of 3,3,3-trifluoro-1-phenylpropan-1-amine provides a reactive site for amide coupling or reductive amination, while the β-CF₃ group imparts resistance to oxidative metabolism at the adjacent methylene. This scaffold is suited for constructing fluorinated linkers or warheads in PROTAC design, where precise control over linker length, basicity, and lipophilicity directly impacts ternary complex formation and cellular permeability. The quantitative LogD advantage at pH 7.4 [Section 3, Evidence 2] supports intracellular target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3,3-Trifluoro-1-phenylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.